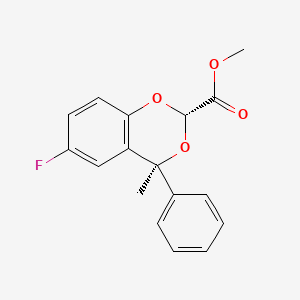
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is known for its psychoactive properties and is often used in research and forensic applications . The compound has a molecular formula of C11H14N2O2.ClH and a molecular weight of 242.702 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-cyanophenethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a cyanation reaction to introduce the cyano group at the 4-position, forming 2,5-dimethoxy-4-cyanobenzaldehyde.
Reduction: The intermediate is then reduced to 2,5-dimethoxy-4-cyanophenethylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls.
化学反应分析
Types of Reactions
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenethylamines depending on the reagents used.
科学研究应用
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride is primarily used in scientific research, including:
Chemistry: Studying the reactivity and synthesis of phenethylamine derivatives.
Biology: Investigating its effects on biological systems, particularly its interaction with serotonin receptors.
Medicine: Exploring its potential therapeutic effects and psychoactive properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor . It acts as an agonist, binding to the receptor and mimicking the effects of serotonin. This interaction leads to various psychoactive effects, including altered perception and cognition .
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-4-methylphenethylamine: Known for its psychoactive effects and interaction with serotonin receptors.
2,5-Dimethoxy-4-bromophenethylamine: Another psychoactive compound with similar receptor interactions.
2,5-Dimethoxy-4-iodophenethylamine: Known for its high potency and selectivity for serotonin receptors.
Uniqueness
2,5-Dimethoxy-4-cyanophenethylamine hydrochloride is unique due to the presence of the cyano group at the 4-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific effects and applications .
属性
CAS 编号 |
88441-08-1 |
|---|---|
分子式 |
C11H15ClN2O2 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
InChI 键 |
UTIJAZMOSJQGGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CCN)OC)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


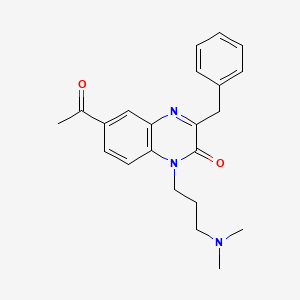
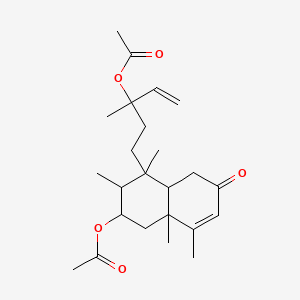
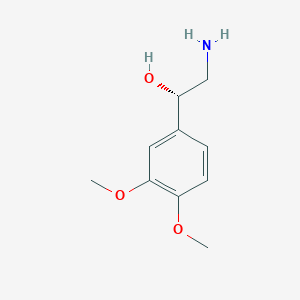

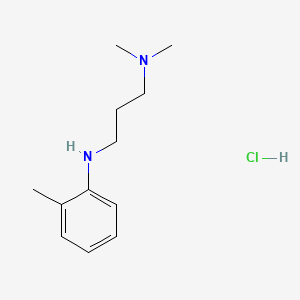
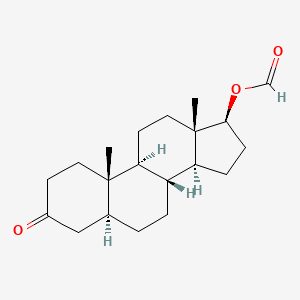

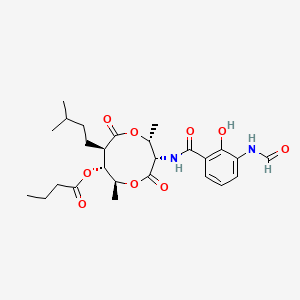
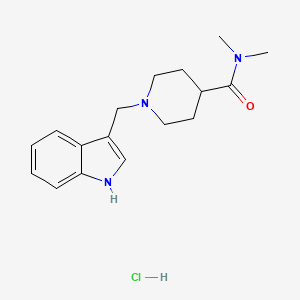

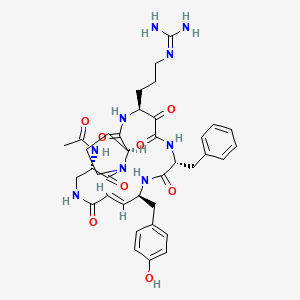

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
